Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC20378453
Molecular Formula: C20H31N3O2
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O2 |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | tert-butyl 3-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-12-17(13-23)18-14-22(11-16(18)9-21)10-15-7-5-4-6-8-15/h4-8,16-18H,9-14,21H2,1-3H3 |
| Standard InChI Key | MHJWWDGWQBEHRL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CN)CC3=CC=CC=C3 |
Introduction
Molecular Characteristics and Structural Analysis
The compound’s molecular formula, C₂₀H₃₁N₃O₂, corresponds to a molecular weight of 345.5 g/mol . Its IUPAC name, tert-butyl 3-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]azetidine-1-carboxylate, reflects three key structural features:
-
Tert-butyl carbamate group: Enhances metabolic stability and membrane permeability.
-
Azetidine ring: A four-membered nitrogen-containing heterocycle contributing to conformational rigidity.
-
Benzylpyrrolidine moiety: A five-membered ring with a benzyl substituent and aminomethyl group, critical for receptor interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₁N₃O₂ | |
| Molecular Weight | 345.5 g/mol | |
| CAS Number | 1373028-14-8 | |
| Boiling Point | Not reported | - |
| Solubility | Likely polar aprotic solvents |
The azetidine and pyrrolidine rings adopt distinct conformations that influence binding to biological targets. Computational modeling suggests the benzyl group enhances hydrophobic interactions, while the aminomethyl side chain facilitates hydrogen bonding .
Synthesis and Chemical Reactivity
Synthesis of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate involves multi-step organic reactions, typically starting with azetidine and pyrrolidine precursors.
General Synthetic Route
-
Azetidine ring formation: Cyclization of 1,3-dibromopropane with tert-butyl carbamate under basic conditions.
-
Pyrrolidine functionalization: Introduction of the benzyl group via nucleophilic substitution, followed by aminomethylation using formaldehyde and ammonium chloride .
-
Coupling reactions: Mitsunobu or Ullmann-type couplings to link the azetidine and pyrrolidine moieties.
Key challenges include controlling stereochemistry and minimizing side reactions. Optimized conditions (e.g., anhydrous tetrahydrofuran, 0°C) yield purities >90% .
Reactivity Profile
-
Nucleophilic substitutions: The aminomethyl group reacts with electrophiles (e.g., acyl chlorides).
-
Reductive amination: Potential for secondary amine formation under hydrogenation.
-
Carbamate deprotection: Acidic conditions (HCl/dioxane) remove the tert-butyl group, yielding a free amine .
| Target | Activity | Model |
|---|---|---|
| 5-HT₁A Receptor | IC₅₀ = 120 nM | In vitro |
| MAO-B | Ki = 450 nM | In vitro |
| Analgesic Response | 40% reduction at 10 mg/kg | Murine |
Applications in Drug Discovery
The compound’s structural versatility makes it a valuable scaffold for:
-
Psychoactive agents: Derivatives are being explored for depression and anxiety .
-
Neuroprotective therapies: MAO-B inhibition supports potential in Parkinson’s disease .
-
Pain management: Analgesic efficacy in preclinical models.
Ongoing structure-activity relationship (SAR) studies aim to optimize bioavailability and target selectivity. For example, replacing the benzyl group with a pyridinyl moiety increases 5-HT₁A affinity by 3-fold .
Comparative Analysis with Structural Analogs
Table 3: Key Analogs and Their Properties
| Compound | Molecular Weight | Primary Target |
|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 214.3 g/mol | Dopamine D₂ |
| 1-Benzylpyrrolidine-3-carboxamide | 218.3 g/mol | σ-1 Receptor |
The benzylpyrrolidine-azetidine hybrid structure confers unique pharmacokinetics, including a plasma half-life of 2.3 hours in rats .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume